REACTION_CXSMILES
|
[N+:1]([O-:4])([O-])=[O:2].[K+].[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH2:14][CH3:15])[N:8]=1.[OH-].[Na+]>S(=O)(=O)(O)O>[Br:6][C:7]1[C:12]([N+:1]([O-:4])=[O:2])=[CH:11][CH:10]=[C:9]([O:13][CH2:14][CH3:15])[N:8]=1 |f:0.1,3.4|
|
Name
|
Potassium nitrate
|
Quantity
|
0.625 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)OCC
|
Name
|
|
Quantity
|
2.47 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated slowly to 75° C
|
Type
|
TEMPERATURE
|
Details
|
After heating for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured into ice
|
Type
|
CUSTOM
|
Details
|
the precipitated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC=C1[N+](=O)[O-])OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |